Cannabidivarinic acid

Description

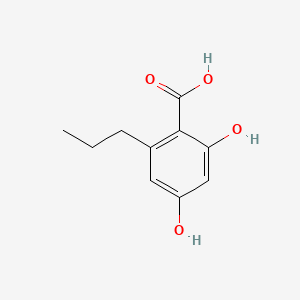

2,4-Dihydroxy-6-propylbenzoic acid (CAS: 4707-50-0) is a benzoic acid derivative characterized by hydroxyl groups at positions 2 and 4 and a propyl substituent at position 4. It is a white crystalline powder with a purity of 98%, typically isolated from lichen species such as Ramalina roesleri . Structurally, the compound’s two hydroxyl groups contribute to its antioxidant properties, while the propyl chain may influence its lipophilicity and bioavailability. It has been studied for applications in pharmacology and natural product research, particularly in contexts involving oxidative stress and microbial activity .

Propriétés

IUPAC Name |

2,4-dihydroxy-6-propylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-2-3-6-4-7(11)5-8(12)9(6)10(13)14/h4-5,11-12H,2-3H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVVNGIVVYEIRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=CC(=C1)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197022 | |

| Record name | 2,4-Dihydroxy-6-propylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4707-50-0 | |

| Record name | 2,4-Dihydroxy-6-propylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4707-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,4-dihydroxy-6-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dihydroxy-6-propylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Table 1: Synthesis Parameters for 2,4-Dihydroxy-6-propylbenzoic Acid

Reaction Mechanism

The synthesis proceeds via a base-catalyzed condensation mechanism:

-

Enolate Formation : Sodium methoxide deprotonates dimethyl malonate, generating a resonance-stabilized enolate.

-

Michael Addition : The enolate attacks the α,β-unsaturated ketone ((E)-hept-3-en-2-one), forming a new carbon-carbon bond.

-

Cyclization and Aromatization : Intramolecular esterification and dehydration yield a substituted cyclohexenone intermediate, which undergoes aromatization under acidic workup conditions to produce the dihydroxybenzoic acid framework.

The propyl group originates from the (E)-hept-3-en-2-one backbone, while the hydroxyl and carboxylic acid groups arise from malonate incorporation and subsequent hydrolysis.

Analysis of Synthetic Methodology

Critical Parameters Influencing Yield and Purity

-

Base Selection : Sodium methoxide ensures efficient enolate generation, though other bases like potassium tert-butoxide may offer comparable results.

-

Solvent Choice : Methanol acts as both solvent and proton donor, facilitating reversible enolate formation. Polar aprotic solvents (e.g., DMF) are avoided in the initial step to prevent side reactions.

-

Acidification Strategy : Use of concentrated HCl or H₂SO₄ during workup ensures complete protonation of the carboxylate intermediate, enhancing isolation efficiency.

Byproduct Formation and Mitigation

-

Unreacted Starting Materials : Excess dimethyl malonate and (E)-hept-3-en-2-one are removed during chloroform washes.

-

Dimethyl Malonate Self-Condensation : Minimized by maintaining stoichiometric excess of (E)-hept-3-en-2-one.

Alternative Synthetic Routes

While the condensation method remains predominant, alternative approaches include:

Biotechnological Synthesis

Recent advances in microbial biosynthesis of aromatic acids suggest potential routes via engineered enzymes (e.g., polyketide synthases), though no direct studies on 2,4-dihydroxy-6-propylbenzoic acid have been reported.

Purification and Characterization

Recrystallization

The crude acid is purified via recrystallization from dichloromethane/hexane, yielding a white crystalline solid with a melting point of 182–184°C.

Spectroscopic Data

-

IR (KBr) : Broad peak at 3200–2500 cm⁻¹ (carboxylic acid O-H), 1680 cm⁻¹ (C=O), 1600 cm⁻¹ (aromatic C=C).

-

¹H NMR (DMSO-d₆) : δ 12.5 (s, 1H, COOH), 10.2 (s, 1H, Ar-OH), 6.25 (d, J = 2.4 Hz, 1H, Ar-H), 2.55 (t, J = 7.6 Hz, 2H, CH₂), 1.55 (m, 2H, CH₂), 0.92 (t, J = 7.3 Hz, 3H, CH₃).

Industrial Applications and Scalability

The described method is scalable to multi-kilogram batches, with critical considerations:

Analyse Des Réactions Chimiques

Types de réactions : L'acide divarique subit diverses réactions chimiques, notamment :

Oxydation : L'acide divarique peut être oxydé pour former les quinones correspondantes dans des conditions spécifiques.

Réduction : Les réactions de réduction peuvent convertir l'acide divarique en ses dérivés alcooliques correspondants.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes hydroxyle, conduisant à la formation d'esters ou d'éthers.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les chlorures d'acyle ou les halogénoalcanes sont utilisés pour les réactions d'estérification ou d'éthérification.

Principaux produits :

Oxydation : Quinones

Réduction : Dérivés alcooliques

Substitution : Esters et éthers

Applications De Recherche Scientifique

Pharmaceutical Innovations

Drug Formulation

2,4-Dihydroxy-6-propylbenzoic acid is recognized for its excellent solubility and stability, which enhances bioavailability in drug formulations. It serves as an active pharmaceutical ingredient (API) in advanced drug delivery systems, improving therapeutic efficacy and patient compliance .

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity. It interacts with cannabinoid receptors, inhibiting the growth of bacteria and showcasing potential in treating infectious diseases such as malaria and tuberculosis .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties, making it a candidate for therapeutic applications in conditions characterized by inflammation.

Agricultural Advancements

Growth Regulation

In agriculture, 2,4-Dihydroxy-6-propylbenzoic acid acts as a growth regulator and plant promoter. Studies have shown that its application can lead to increased crop yields and improved disease resistance .

Sustainability

Its low environmental impact positions it as a sustainable solution in modern farming practices. The compound's ability to enhance stress tolerance in plants further supports its use in agriculture .

Industrial Applications

Polymer Production

The compound's unique chemical structure lends itself to the production of high-performance polymers. It is utilized in manufacturing paints, coatings, and adhesives due to its excellent thermal stability and adhesion properties .

Chemical Intermediates

As an intermediate in the biosynthesis of cannabinoids like cannabigerol (CBG), 2,4-Dihydroxy-6-propylbenzoic acid plays a crucial role in synthesizing complex organic molecules used in various industrial applications .

Case Study 1: Antibacterial Efficacy

A study demonstrated that 2,4-Dihydroxy-6-propylbenzoic acid effectively inhibited bacterial growth in vitro. The mechanism involved binding to cannabinoid receptors on bacterial cells, leading to reduced viability .

Case Study 2: Agricultural Impact

Field trials showed that applying this compound as a growth regulator resulted in a 20% increase in crop yield compared to untreated controls. Enhanced disease resistance was also noted, indicating its potential for sustainable agricultural practices .

Case Study 3: Industrial Use

In a comparative study of polymer formulations, those incorporating 2,4-Dihydroxy-6-propylbenzoic acid exhibited superior thermal stability and adhesion compared to traditional formulations. This finding supports its application in high-performance industrial products .

Mécanisme D'action

The mechanism of action of divaric acid involves its interaction with specific molecular targets and pathways:

Antimicrobial Activity: Divaric acid inhibits bacterial growth by disrupting cell wall synthesis and interfering with essential metabolic pathways.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Anti-inflammatory Activity: Divaric acid modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Comparaison Avec Des Composés Similaires

Data Tables

Table 2: Key Physicochemical and Functional Properties

Activité Biologique

2,4-Dihydroxy-6-propylbenzoic acid, also known as divaric acid, is a compound that has garnered interest due to its role as an intermediate in the biosynthesis of cannabinoids such as cannabigerol (CBG) and cannabigerovarinic acid (CBGV). This article explores the biological activities associated with this compound, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2,4-Dihydroxy-6-propylbenzoic acid is characterized by a benzene ring with two hydroxyl groups at positions 2 and 4, a carboxylic acid group at position 1, and a propyl side chain at position 6. This configuration contributes to its biological activity and interaction with various biochemical pathways.

Interaction with Cannabinoid Receptors

2,4-Dihydroxy-6-propylbenzoic acid interacts with cannabinoid receptors (CB1 and CB2) in the body. This binding is significant for its antibacterial properties, as cannabinoids derived from this compound have been shown to inhibit bacterial growth by modulating receptor activity .

Inhibition of Cyclooxygenase Enzymes

The compound acts as a substrate for cyclooxygenase-1 (COX-1), leading to the production of anti-inflammatory metabolites. This interaction suggests potential anti-inflammatory effects that can be harnessed in therapeutic contexts .

Antibacterial Activity

Research indicates that 2,4-Dihydroxy-6-propylbenzoic acid exhibits antibacterial properties against various pathogens. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.3 µg/25 µL to 6.6 µg/25 µL .

Anti-inflammatory Effects

The compound's interaction with COX-1 not only facilitates the conversion to other metabolites but also suggests a mechanism through which it may reduce inflammation. Experimental models have shown that lower doses can lead to significant reductions in inflammatory markers .

Antioxidant Properties

In addition to its antibacterial and anti-inflammatory activities, 2,4-Dihydroxy-6-propylbenzoic acid has been noted for its antioxidant capabilities. It has been shown to scavenge free radicals effectively, contributing to cellular protection against oxidative stress .

Research Findings and Case Studies

Several studies highlight the diverse biological activities of 2,4-Dihydroxy-6-propylbenzoic acid:

Q & A

Q. What are the primary synthetic routes for 2,4-dihydroxy-6-propylbenzoic acid, and how can reaction conditions be optimized?

The compound can be synthesized via microbial fermentation or chemical methods. For microbial production, Streptomyces species (e.g., Streptomyces sp. MUSC 125) are known producers, requiring optimization of fermentation media (carbon/nitrogen sources, pH, temperature) and extraction protocols (e.g., solvent partitioning, chromatography) . Chemically, alkylation of hydroxybenzoic acid derivatives using propyl halides or esterification with propyl alcohol under acidic catalysis (e.g., H₂SO₄) is feasible. Reaction optimization should include kinetic studies, temperature/pH control, and purification via recrystallization or HPLC .

Q. How is the structural characterization of 2,4-dihydroxy-6-propylbenzoic acid performed?

Structural elucidation relies on:

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula (e.g., C₁₀H₁₀O₅, [M+H]⁺ at m/z 210.0528) .

- NMR spectroscopy : ¹H NMR (e.g., methyl triplet δ 0.91 for the propyl group) and ¹³C NMR (e.g., carbonyl at δ 170–175 ppm). 2D techniques (COSY, HMBC) map proton correlations and long-range C-H coupling .

- FT-IR to identify functional groups (e.g., broad O-H stretch ~3200 cm⁻¹, C=O ~1680 cm⁻¹) .

Q. What in vitro assays are used to evaluate the antifungal activity of this compound?

Standard assays include:

- Broth microdilution (CLSI M38/M44 guidelines) to determine minimum inhibitory concentrations (MICs) against fungi (e.g., Candida, Aspergillus).

- Agar diffusion assays to measure inhibition zones.

- Time-kill kinetics to assess fungicidal vs. fungistatic effects. Include positive controls (e.g., amphotericin B) and solvent controls. Confounders like compound solubility (use DMSO ≤1%) and media compatibility must be addressed .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 2,4-dihydroxy-6-propylbenzoic acid?

Discrepancies may arise from variations in:

- Purity : Validate compound purity via HPLC (≥95%) and characterize impurities.

- Assay conditions : Standardize inoculum size, incubation time, and temperature.

- Structural analogs : Differentiate between 2,4-dihydroxy-6-propylbenzoic acid and its derivatives (e.g., 2,4-dihydroxy-6-(2-oxopropyl)benzoic acid) using HRMS/MS .

- Statistical rigor : Use ≥3 biological replicates and ANOVA for significance testing .

Q. What methodologies are employed to study the structure-activity relationship (SAR) of this compound?

SAR studies involve:

- Synthetic modification : Introduce substituents (e.g., halogens, alkyl chains) at positions 2, 4, or 6.

- Comparative bioassays : Test derivatives against fungal strains to correlate structural changes (e.g., chain length, oxidation state) with MIC values.

- Computational modeling : Use DFT calculations or molecular docking to predict binding affinities to fungal targets (e.g., CYP51, chitin synthase) .

Q. How can microbial biosynthesis of this compound be enhanced for scalable production?

Strategies include:

- Strain engineering : Overexpress biosynthetic gene clusters (e.g., polyketide synthases) via CRISPR-Cas8.

- Fermentation optimization : Use response surface methodology (RSM) to adjust pH, aeration, and nutrient feed.

- Precursor feeding : Supplement propionate or malonyl-CoA to boost yields.

- Metabolomic profiling : LC-MS/MS to monitor intermediates and redirect flux .

Q. What advanced analytical techniques quantify this compound in complex biological matrices?

- LC-MS/MS : Use multiple reaction monitoring (MRM) for specificity (e.g., transition m/z 210 → 165).

- Isotope dilution : Internal standards (e.g., ¹³C-labeled analogs) improve accuracy.

- Microbial association studies : Correlate compound levels with microbiota shifts via 16S rRNA sequencing and multivariate analysis (e.g., PCA) .

Methodological Notes

- Reproducibility : Report ICC (intraclass correlation coefficient) for bioassays and CV% (coefficient of variation) for analytical replicates .

- Data Validation : Cross-reference spectral data with PubChem/DSSTox entries (e.g., DTXSID60501068) .

- Ethical Compliance : Follow institutional guidelines for microbial handling and chemical waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.